N-ethyl-3-methyl-4-nitroaniline

Catalog No.
S15874738
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-3-methyl-4-nitroaniline

Product Name

N-ethyl-3-methyl-4-nitroaniline

IUPAC Name

N-ethyl-3-methyl-4-nitroaniline

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-4-5-9(11(12)13)7(2)6-8/h4-6,10H,3H2,1-2H3

InChI Key

OBINZXFYJFGKBK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)[N+](=O)[O-])C

N-ethyl-3-methyl-4-nitroaniline is an organic compound characterized by the presence of an ethyl group, a methyl group, and a nitro group attached to a benzene ring. Its chemical formula is C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2. The structure consists of a nitro group (NO2-\text{NO}_2) located at the para position relative to the amino group (NH2-\text{NH}_2) on the benzene ring, with an ethyl group and a methyl group at the meta and ortho positions, respectively. This compound is notable for its applications in dye manufacturing and as an intermediate in organic synthesis.

Typical of aromatic amines, including:

  • Nitration: The amino group can be nitrated to introduce additional nitro groups.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Acylation: The amino group can react with acyl chlorides to form amides.

These reactions are significant in modifying the compound for various applications in organic chemistry.

The synthesis of N-ethyl-3-methyl-4-nitroaniline typically involves:

  • Nitration of Aniline: Starting from 3-methyl-aniline, a nitration reaction introduces the nitro group using concentrated nitric acid and sulfuric acid.
  • Ethylation: The introduction of the ethyl group can be achieved through alkylation reactions using ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

These methods allow for the controlled synthesis of N-ethyl-3-methyl-4-nitroaniline with desired purity and yield.

N-ethyl-3-methyl-4-nitroaniline finds applications in:

  • Dye Manufacturing: It serves as an intermediate in producing azo dyes and other colorants.
  • Organic Synthesis: Used in synthesizing pharmaceuticals and agrochemicals due to its reactive functional groups.

The versatility of this compound makes it valuable in various industrial applications.

Interaction studies involving N-ethyl-3-methyl-4-nitroaniline focus on its behavior in different chemical environments. For instance:

  • Solubility Studies: Understanding how this compound interacts with solvents can inform its application in formulations.
  • Reactivity with Biological Molecules: Investigating how it interacts with proteins or nucleic acids could reveal potential biological activities or toxicological effects.

Such studies are crucial for assessing safety and efficacy in potential applications.

N-ethyl-3-methyl-4-nitroaniline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-4-nitroanilineNitro at para position relative to amino groupLacks ethyl substitution
N,N-Dimethyl-p-nitroanilineTwo methyl groups on nitrogenHigher steric hindrance compared to N-ethyl form
N-Ethyl-p-nitroanilineEthyl at para position relative to amino groupDifferent positional isomerism

Similar Compounds

  • 3-Methyl-4-nitroaniline
  • N,N-Dimethyl-p-nitroaniline
  • N-Ethyl-p-nitroaniline

These compounds exhibit varying degrees of reactivity and application potential, but N-ethyl-3-methyl-4-nitroaniline's unique combination of substituents provides distinct properties relevant for specific industrial uses.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

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